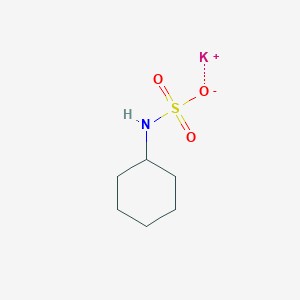

Potassium cyclamate

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

7758-04-5 |

|---|---|

分子式 |

C6H12KNO3S |

分子量 |

217.33 g/mol |

IUPAC名 |

potassium;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.K/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |

InChIキー |

PALPTWOXTUVPKA-UHFFFAOYSA-M |

SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[K+] |

正規SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[K+] |

Color/Form |

CRYSTALS |

他のCAS番号 |

7758-04-5 |

同義語 |

Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |

製品の起源 |

United States |

Chemical Synthesis and Synthetic Methodologies for Cyclamates

Synthetic Pathways for Cyclamic Acid and its Salts

The industrial production of cyclamic acid and its salts, such as sodium, calcium, and potassium cyclamate, originates from the precursor cyclohexylamine (B46788). iarc.frjj-lifescience.de The fundamental transformation involves the sulfonation of this primary amine to yield cyclohexylsulfamic acid (cyclamic acid), which is subsequently neutralized to produce the desired salt. sorbit.rugoogle.com

The most prevalent and commercially viable route to cyclamates is the sulfonation of cyclohexylamine. iarc.fratamanchemicals.com This reaction can be accomplished using several sulfonating agents. The two principal reagents employed in industrial synthesis are sulfamic acid and sulfur trioxide. wikipedia.orgerpublications.com

The general process involves reacting cyclohexylamine with the chosen sulfonating agent. atamanchemicals.com In some variations of this process, tertiary bases such as triethylamine (B128534) or trimethylamine (B31210) may be utilized as condensing agents. atamanchemicals.comatamanchemicals.com The initial product of this reaction is an amine salt of cyclamate. atamanchemicals.com This intermediate is then converted to the final product, for instance, this compound, through treatment with the corresponding metal oxide or hydroxide, such as potassium hydroxide. atamanchemicals.comatamanchemicals.com

A summary of common sulfonating agents for this process is provided below.

| Sulfonating Agent | Chemical Formula | Reference |

| Sulfur Trioxide | SO₃ | wikipedia.org, atamanchemicals.com |

| Sulfamic Acid | H₃NO₃S | atamanchemicals.com, jj-lifescience.de |

| Chlorosulfonic Acid | HSO₃Cl | infocons.org, chemistryviews.org |

The reaction using sulfamic acid proceeds as follows: C₆H₁₁NH₂ + H₃NO₃S → C₆H₁₁NHSO₃H + NH₃

Following the formation of cyclamic acid, a neutralization step with a suitable potassium base yields this compound: C₆H₁₁NHSO₃H + KOH → C₆H₁₁NHSO₃K + H₂O

While the sulfonation of cyclohexylamine with sulfamic acid or sulfur trioxide remains the dominant synthetic strategy, alternative methodologies have been explored. One such method involves the use of chlorosulfonic acid as the sulfonating agent in a chloroform (B151607) solvent. infocons.orgchemistryviews.org The resulting product is then treated with a base, such as barium hydroxide, and subsequently with sulfuric acid to yield the cyclamate salt. infocons.org

Research into cyclamate analogues has also prompted the development of varied synthetic approaches. For instance, the synthesis of 2-alkyl analogues of cyclamate has been undertaken to investigate stereochemical influences on its properties. science.gov Furthermore, the unique properties of ionic liquids (ILs) have inspired the synthesis of novel compounds where the cyclamate anion is paired with a functionalized cation, such as in 1-alkoxymethyl-3-carbamoylpyridinium cyclamates. researchgate.net These emerging routes, while not yet standard for bulk production, highlight the ongoing chemical exploration within the cyclamate family.

Sulfonation of Cyclohexylamine

Derivatization Strategies in Cyclamate Chemistry

The chemical modification of the cyclamate structure, or derivatization, is primarily driven by the need for robust analytical detection. mdpi.com Due to their inherent low volatility and poor absorbance in the UV-visible range, cyclamates are often converted into more easily detectable forms for analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

To enable analysis by gas chromatography, non-volatile cyclamates must first be converted into volatile derivatives. mdpi.com Several strategies have been developed for this purpose.

Chlorination: A widely used method involves the conversion of cyclamate to N,N-dichlorocyclohexylamine. This is achieved by reacting the cyclamate with sodium hypochlorite (B82951) under acidic conditions. mdpi.comscispace.com The resulting volatile derivative is amenable to analysis by GC, often coupled with an Electron Capture Detector (GC-ECD). mdpi.com

Hydrolysis: An alternative approach is the hydrolysis of the sulfamate (B1201201) group to yield cyclohexylamine. mdpi.com This reaction can be carried out using either acid or alkaline conditions. The product, cyclohexylamine, is significantly more volatile than the parent cyclamate and can be readily analyzed by GC. mdpi.com

Nitrosation: For GC-Mass Spectrometry (GC-MS) analysis, cyclamate can be derivatized to its nitroso form. This is accomplished by reacting cyclamate with sodium nitrite (B80452) in the presence of sulfuric acid. nih.govresearchgate.net

The following table summarizes common derivatization methods for GC analysis.

| Derivatization Method | Reagent(s) | Volatile Derivative | Analytical Technique | Reference |

| Chlorination | Sodium Hypochlorite | N,N-dichlorocyclohexylamine | GC-ECD | mdpi.com |

| Hydrolysis | Acid or Alkali | Cyclohexylamine | GC | mdpi.com |

| Nitrosation | Sodium Nitrite, Sulfuric Acid | Nitroso-cyclamate | GC-MS | nih.gov, researchgate.net |

For HPLC analysis, derivatization is often employed to attach a chromophore to the cyclamate molecule, enhancing its detectability by UV-Vis detectors. A validated method involves the peroxide oxidation of cyclamate to cyclohexylamine, which is then derivatized with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to form a colored product. researchgate.nettandfonline.comnih.gov Another reagent used for this purpose is 4-fluoro-7-nitrobenzofuran. researchgate.net

Beyond analytical derivatization, the functionalization of the cyclamate structure is an area of research aimed at creating analogues with modified properties. These efforts can provide insights into the structure-activity relationship of sweeteners. acs.org

One approach involves the modification of the cyclohexyl ring. For example, 2-alkyl analogues of sodium cyclamate, such as trans-N-(2-methylcyclohexyl)sulfamate and trans-N-(2-ethylcyclohexyl)sulfamate, have been synthesized. science.gov The preparation of these compounds allows for the study of how steric and electronic changes to the ring affect the molecule's biological and sensory properties.

Another functionalization strategy focuses on using the cyclamate anion in the synthesis of novel materials like ionic liquids. Researchers have prepared salts by pairing the cyclamate anion with complex, functionalized organic cations, such as 1-alkoxymethyl-3-carbamoylpyridinium. researchgate.net This creates a new class of "sweet surfactants" or functional ionic liquids, demonstrating the versatility of the cyclamate structure in materials science applications. researchgate.net

Advanced Analytical Methodologies for Cyclamate Characterization and Quantification

Chromatographic Techniques and Their Advancements

Chromatography remains a cornerstone in the analysis of food additives like potassium cyclamate. The separation of cyclamate from complex food matrices and its subsequent detection have been significantly improved through advancements in various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for cyclamate analysis. core.ac.uk However, since cyclamate lacks a strong UV chromophore, direct detection at required limits can be challenging. fishersci.com To overcome this, derivatization is often employed. One method involves the peroxide oxidation of cyclamate to cyclohexylamine (B46788), which is then derivatized with trinitrobenzenesulfonic acid for UV detection. tandfonline.comresearchgate.net Another approach converts cyclamate to N,N-dichlorocyclohexylamine, which absorbs UV light at 314 nm. core.ac.ukmdpi.com A study on the stability of sodium cyclamate during deep-frying used dansyl chloride as a derivatization reagent for the resulting cyclohexylamine, allowing for HPLC analysis with UV detection at 254 nm. plos.org

Recent HPLC methods have focused on simultaneous determination of multiple sweeteners. One such method successfully separated and quantified six artificial sweeteners, including sodium cyclamate, using a reversed-phase HPLC system with gradient elution. spkx.net.cn These methods often utilize a C18 column and various mobile phases to achieve separation. nih.gov For instance, one method used a phosphate (B84403) buffer and acetonitrile, while another employed methanol (B129727) and water. nih.gov

Table 1: Selected HPLC Methods for Cyclamate Analysis

| Derivatization/Detection Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |

| Peroxide oxidation to cyclohexylamine, derivatization with trinitrobenzenesulfonic acid, HPLC-UV | Foodstuffs and beverages | 1–20 mg kg⁻¹ | Up to 1300 mg kg⁻¹ in foods, 67 mg l⁻¹ in beverages | 82-123 | tandfonline.comresearchgate.net |

| Conversion to N,N-dichlorocyclohexylamine, HPLC-UV | Tabletop sweeteners | - | - | 92-108 | core.ac.uk |

| Dansyl chloride derivatization of cyclohexylamine, HPLC-UV | Deep-frying oil | 0.5 mg/kg | - | 99.37–110.16 | plos.org |

| Direct analysis, RP-HPLC with diode array detection | Foods and beverages | - | 0.4–120 mg/L | 85-107 | spkx.net.cn |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is another powerful tool for cyclamate analysis, but it necessitates a derivatization step to convert the non-volatile cyclamate into a more volatile compound. mdpi.com A common strategy is the conversion of cyclamate to N,N-dichlorocyclohexylamine using reagents like sodium hypochlorite (B82951). mdpi.com This derivative is not only volatile but also possesses strong electronegativity, making it suitable for detection by an Electron Capture Detector (GC-ECD). mdpi.com This method has been used for the rapid analysis of cyclamate in various food products. researchgate.net

Another derivatization approach involves the hydrolysis of cyclamate to cyclohexylamine, which is more volatile. mdpi.comsemanticscholar.orgresearchgate.net A different method describes the formation of a nitroso derivative of cyclamate, which is then analyzed by GC-Mass Spectrometry (GC-MS). nih.gov This particular GC-MS method, developed for the determination of cyclamate in urine, demonstrated high sensitivity and selectivity. nih.govresearchgate.netnih.gov

Table 2: GC Derivatization and Detection Methods for Cyclamate

| Derivatization Product | Detection Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |

| N,N-dichlorocyclohexylamine | GC-ECD | Yellow wine, cake, fruit juice, preserved fruit | - | - | - | mdpi.comsemanticscholar.org |

| Nitroso derivative | GC-MS (SIM mode) | Urine | 0.2 µg/ml | 1-15 µg/ml | 88-94 | nih.govresearchgate.netnih.gov |

| Cyclohexene | GC-FID | Beverages and sweetener tablets | 5 µmol L⁻¹ | 30–1000 µmol L⁻¹ | 97 (average) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the simultaneous analysis of multiple sweeteners, including cyclamate. lcms.cz This method often requires minimal sample preparation, such as a simple dilution or solid-phase extraction (SPE). researchgate.netnih.gov LC-MS/MS is particularly advantageous as it can overcome the challenge of cyclamate's poor UV absorbance. fishersci.com

Researchers have developed LC-MS/MS methods for the quantification of artificial sweeteners in various human matrices like plasma, umbilical cord blood, amniotic fluid, and breast milk. nih.govresearchgate.net These methods typically use a C18 column and electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for detection. nih.govnih.govresearchgate.net The use of an internal standard, such as cyclamate-d11, helps to correct for potential matrix effects. researchgate.net

Table 3: LC-MS/MS Methods for Cyclamate Analysis

| Sample Matrix | Column | Ionization Mode | Quantification Range | Recovery (%) | Reference |

| Various foods | ZORBAX Eclipse XDB-C18 | ESI Negative (SIM) | 0.001 g/kg (quantification limit) | 75.7-109.2 | nih.gov |

| Human plasma, cord blood, amniotic fluid, breast milk | Luna Omega Polar C18 | ESI Negative (MRM) | 1 to 500 ng/ml | - | nih.govresearchgate.net |

| Food products | - | - | 0.010–1.00 μg/mL (linear range) | 72-110 | researchgate.net |

| Beverages | Accucore RP-MS | - | 200 ng/mL (in sample) | - | fishersci.com |

Electrophoretic Separation Methods

Electrophoretic methods offer a powerful alternative to chromatographic techniques for the analysis of cyclamate, providing high efficiency and resolution. csic.es

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) can be used to measure cyclamate in beverages and jams without the need for derivatization. semanticscholar.orgresearchgate.netnih.gov The method often employs indirect UV detection, where a UV-absorbing electrolyte is added with a cationic surfactant for selective detection. semanticscholar.orgresearchgate.netnih.gov A method for determining cyclamate in food was developed using solid-phase extraction (SPE) followed by CE with indirect UV detection. researchgate.netnih.gov

Capillary Zone Electrophoresis (CZE) coupled with indirect UV detection has also been reported for the simultaneous separation and detection of cyclamate and other sweeteners in various drinks and sweeteners. researchgate.net Furthermore, combining CE with Capacitively Coupled Contactless Conductivity Detection (C4D) allows for the rapid analysis of cyclamate and other sweeteners in under 6 minutes. semanticscholar.orgnih.gov This CE-C4D method has also been used to determine sodium and potassium concentrations in soft drinks, where higher sodium levels were linked to the use of sodium salts of cyclamate and saccharin (B28170). scielo.brscielo.br

Advantages of Electrophoretic Approaches over Traditional Methods

Electrophoretic methods present several advantages over traditional chromatographic techniques like HPLC. nih.gov CE is noted for requiring smaller sample volumes, being automated, offering better resolution, and being more practical and faster. nih.gov For instance, the quantification of cyclamate by CE with indirect UV detection can be an hour faster than HPLC separation. semanticscholar.orgnih.gov Additionally, electrophoretic methods are considered more environmentally friendly. nih.gov The high efficiency and resolution of these methods make them a robust alternative for cyclamate analysis. csic.es

Spectroscopic and Sensor-Based Detection Systems

Modern analytical chemistry offers a suite of sophisticated methods for the analysis of this compound, moving beyond traditional chromatographic techniques. These include vibrational spectroscopy and flow injection analysis, which provide rapid and often non-destructive means of characterization.

Vibrational Spectroscopy (e.g., FT-NIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Near-Infrared (FT-NIR) and Fourier Transform Raman (FT-Raman) spectroscopy, has emerged as a powerful, non-destructive tool for the analysis of sweeteners like this compound. researchgate.netspectroscopyonline.com These techniques probe the molecular vibrations of a sample, providing a unique spectral fingerprint that can be used for both qualitative identification and quantitative analysis. spectroscopyonline.com

Studies have demonstrated the successful application of FT-Raman and FT-NIR spectroscopy, often in combination with chemometric methods like partial least squares regression (PLSR), for the simultaneous determination of multiple sweeteners, including cyclamate, in tabletop sweetener formulations. researchgate.netdntb.gov.uacapes.gov.br For instance, research has shown that both portable Raman and handheld NIR devices can provide reliable predictions for cyclamate concentrations, with results comparable to those obtained with benchtop spectrometers. researchgate.net The spectral data collected can be used to build calibration models that correlate spectral features with the concentration of the analyte. researchgate.netcapes.gov.br The selection of optimal spectral ranges is crucial for developing robust prediction models. researchgate.net

One study successfully employed FT-Raman spectroscopy to simultaneously quantify aspartame (B1666099), cyclamate, saccharin, and acesulfame-K in powdered tabletop sweeteners. capes.gov.br The predictive models developed showed strong correlation coefficients, demonstrating the viability of this rapid and reagent-free screening tool. researchgate.netcapes.gov.br

Flow Injection Analysis (FIA) Coupled with Spectrophotometry (e.g., UV, DAD)

Flow Injection Analysis (FIA) is a highly automated and efficient technique that is well-suited for the rapid determination of single analytes in a large number of samples. scribd.com When coupled with spectrophotometric detectors such as UV or Diode Array Detectors (DAD), FIA offers a sensitive and reproducible method for quantifying cyclamate. mdpi.comresearchgate.net

A significant challenge in the spectrophotometric detection of cyclamate is its low UV absorbance. mdpi.com To overcome this, a derivatization step is often necessary to convert cyclamate into a more strongly absorbing compound. mdpi.com A common approach involves the conversion of cyclamate to N,N-dichlorocyclohexylamine, which can be detected at a wavelength of 314 nm. mdpi.comnih.gov

Researchers have developed various FIA methods for cyclamate determination. One such method involves the reaction of cyclamate with nitrite (B80452) in an acidic medium, followed by the spectrophotometric determination of the excess nitrite. researchgate.net This approach has been shown to be fast, with a high sample throughput, and environmentally friendly due to minimal reagent consumption and waste generation. researchgate.net Another FIA method utilizes a solid-phase reactor with copper(II) phosphate for the determination of aspartame, showcasing the versatility of the technique for different sweeteners. scribd.com

Interactive Table: Comparison of FIA Methods for Cyclamate Determination

| FIA Method Principle | Detection Wavelength | Key Advantages | Reference |

|---|---|---|---|

| Reaction with nitrite and determination of excess nitrite | - | High sample throughput, environmentally friendly | researchgate.net |

| Conversion to N,N-dichlorocyclohexylamine | 314 nm | Enhanced UV absorbance for sensitive detection | mdpi.comnih.gov |

Integration of Sensor and Biosensor Technologies with Chemometrics

The integration of sensor and biosensor technologies with chemometrics represents a cutting-edge approach to analyte detection, offering high sensitivity and selectivity. mdpi.comnih.gov Biosensors utilize a biological recognition element, such as an enzyme or antibody, in direct contact with a transducer to convert a biological response into a measurable signal. nih.govmdpi.com

For sweeteners, biosensors have been developed to differentiate between natural and artificial sweeteners based on their interaction with taste epithelium. researchgate.net Electrochemical biosensors, which measure changes in current or voltage resulting from a biochemical reaction, are particularly promising. mdpi.com The data generated from these sensors, which can be complex and high-dimensional, is often analyzed using chemometric methods to extract meaningful information and improve the sensor's performance. mdpi.comnih.govresearchgate.net

Machine learning algorithms can be employed to interpret the large datasets generated by biosensors, helping to remove signals from interfering substances and thereby enhancing sensitivity. mdpi.com For example, voltammetric biosensors, which measure current as a function of applied potential, can benefit from chemometric analysis to calibrate the sensor and enable the detection of multiple elements in complex matrices. nih.gov The combination of miniaturized biosensors with smartphones and chemometric algorithms shows great potential for portable, point-of-care testing applications. nih.gov

Chemometric and Statistical Approaches in Analytical Method Development

Chemometrics plays a pivotal role in modern analytical chemistry by providing the mathematical and statistical tools to extract maximum information from chemical data. redalyc.org It is particularly valuable in the development and validation of methods for quantifying substances like this compound, especially when dealing with complex matrices or when using techniques that generate large datasets. mdpi.comresearchgate.net

Application of Chemometrics for Data Processing and Problem Resolution

Chemometrics offers a range of techniques for processing analytical data and resolving common analytical challenges. mdpi.com Methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are widely used to handle multicollinearity in data and to build predictive models. mdpi.comredalyc.org

In the context of cyclamate analysis, chemometrics is essential for interpreting data from vibrational spectroscopy (FT-NIR and FT-Raman) and for developing robust quantitative models. researchgate.netdntb.gov.uacapes.gov.br By applying PLS, researchers can correlate the spectral data with the concentration of cyclamate, even in the presence of other sweeteners and excipients. capes.gov.br Chemometric approaches also allow for the resolution of overlapping kinetic data in methods that rely on reaction rates, enabling the simultaneous determination of multiple sweeteners. researchgate.net

Furthermore, chemometrics is instrumental in the analysis of data from sensor arrays and biosensors, where it can help to visualize data, identify patterns, and build classification and calibration models. mdpi.com The application of chemometrics can significantly enhance the selectivity and reliability of these advanced analytical systems. mdpi.comnih.gov

Validation Protocols for Quantitative Cyclamate Determination Methods

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. For quantitative methods aimed at determining cyclamate concentration, validation protocols typically assess several key parameters. nih.govcore.ac.uk

These parameters include:

Working Range and Linearity: The range of concentrations over which the method provides accurate and precise results, and the ability of the method to elicit a response that is directly proportional to the analyte concentration. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Sensitivity: The method's ability to discriminate between small differences in analyte concentration. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (within-laboratory precision) and intermediate precision (within-laboratory variations). nih.govcore.ac.uk

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies in spiked samples. nih.govresearchgate.net

Specificity and Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Uncertainty: An estimation of the range within which the true value of the measurement is believed to lie. nih.govcore.ac.uk

Studies on the validation of HPLC methods for cyclamate determination have reported good repeatability (RSDr ≤ 3%), intermediate precision (RSDR ≤ 3.3%), and recovery rates ranging from 92% to 108%. nih.gov The uncertainty of the method was reported to be 9.4%. nih.gov

Interactive Table: Key Validation Parameters for Cyclamate Quantification

| Validation Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Linearity | Proportionality of response to concentration | Correlation coefficient > 0.996 | researchgate.net |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.050 µg/g in diet soda and jelly | edu.krd |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | 0.150 µg/g in diet soda and jelly | edu.krd |

| Precision (Repeatability) | Agreement of results under the same conditions | RSDr ≤ 3% | nih.gov |

| Precision (Intermediate) | Agreement of results under varied conditions | RSDR ≤ 3.3% | nih.gov |

| Accuracy (Recovery) | Closeness of measured value to true value | 92% to 108% | nih.gov |

| Uncertainty | Range of the true value | 9.4% | nih.gov |

Biotransformation Pathways and Metabolite Characterization of Cyclamates

Microbial Biotransformation of Cyclamate in Biological Systems

The conversion of cyclamate is not undertaken by host enzymes but is exclusively a function of the gut microbiota. researchgate.net This process is characterized by significant variability among individuals and species. researchgate.netnih.gov

The principal biotransformation pathway for cyclamate is its conversion to cyclohexylamine (B46788) (CHA) through the action of gut bacteria. nih.govresearchgate.net This conversion occurs in the gastrointestinal tract of all species studied, including humans, rats, guinea pigs, and rabbits. nih.goviarc.fratamanchemicals.com The source of this transformation is the unabsorbed cyclamate being acted upon by the gastrointestinal microflora. nih.gov The extent of this conversion can vary widely among individuals, with most humans converting a small fraction, typically ranging from less than 0.1% to 8%. nih.gov However, this rate can be significantly higher in some individuals, demonstrating wide interindividual variation. researchgate.netnih.gov Chronic administration of cyclamate has been shown to induce more extensive metabolism in some subjects. researchgate.net The gut microbiota can directly metabolize xenobiotics like cyclamate into various metabolites, which can then be absorbed. nih.gov

Following the formation of cyclohexylamine, further metabolism can occur, though the pathways and resulting products differ between species. nih.gov In rats that were fed a diet containing calcium cyclamate for an extended period, subsequent administration of radiolabeled cyclamate led to the detection of trace amounts of dicyclohexylamine (B1670486) in the urine. researchgate.netnih.goviarc.fr However, under the same conditions, N-hydroxycyclohexylamine was not detected as a metabolite in these rats. researchgate.netnih.goviarc.fr In humans, studies have identified cyclohexanol (B46403) and trans-cyclohexane-1,2-diol in the urine of volunteers who received an oral dose of [14C]cyclohexylamine, but N-hydroxycyclohexylamine was not found. nih.gov The metabolism of cyclohexylamine primarily involves hydroxylation of the cyclohexane (B81311) ring in rats, whereas in humans, deamination is the main pathway. nih.govatamanchemicals.com

Metabolite Formation from Cyclamate

| Metabolite | Parent Compound | Key Species | Notes |

|---|---|---|---|

| Cyclohexylamine (CHA) | Cyclamate | Humans, Rats, Guinea Pigs, Rabbits | Formed by microbial biotransformation in the gastrointestinal tract. nih.govresearchgate.netiarc.fr |

| Dicyclohexylamine | Cyclamate | Rats | Detected in trace amounts in urine after chronic cyclamate administration. researchgate.netnih.goviarc.fr |

| N-hydroxycyclohexylamine | Cyclamate | Not Detected | Not found in rats after cyclamate administration or in human urine after cyclohexylamine administration. nih.goviarc.fr |

| Cyclohexanol | Cyclohexylamine | Humans | Identified in urine after oral administration of radiolabeled cyclohexylamine. nih.gov |

| trans-Cyclohexane-1,2-diol | Cyclohexylamine | Humans | Identified in urine after oral administration of radiolabeled cyclohexylamine. nih.gov |

Formation of Cyclohexylamine (CHA)

Analytical Techniques for Metabolite Identification and Quantification

The identification and quantification of cyclamate and its metabolites in biological matrices necessitate sensitive and specific analytical methods. Chromatographic and mass spectrometric techniques are central to this research.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating cyclamate and its metabolites. nih.govplos.org However, because cyclamate has very low UV absorbance, direct detection can be challenging. mdpi.com To overcome this, a pre-column derivatization step is often required to enhance the signal for detection. mdpi.comnih.gov For instance, cyclamate can be converted to N,N-dichloro-cyclohexylamine to allow for UV detection at 314 nm. mdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) offers a rapid, sensitive, and specific method for determination. nih.govspkx.net.cn For GC analysis, cyclamate typically requires derivatization to increase its volatility. nih.govmdpi.com One such method involves converting cyclamate into its nitroso derivative, which can then be analyzed by GC-MS in selected ion monitoring (SIM) mode for enhanced specificity and sensitivity. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method that can be used for the confirmation and quantification of cyclamate in various samples with minimal preparation. edu.krdnih.gov An LC-ESI-MS/MS method has been developed for the simultaneous determination of cyclamate and other sweeteners in human urine, serving as a biomarker for recent intake. nih.gov HPLC methods have also been established where cyclamate is oxidized to cyclohexylamine, which is then converted into a fluorescent derivative for sensitive detection. nih.gov

Summary of Analytical Techniques

| Technique | Derivatization | Key Features | Limit of Detection (LOD) | Sample Type |

|---|---|---|---|---|

| GC-MS | Yes (e.g., nitroso derivative) | Rapid, sensitive, specific; requires derivatization for volatility. nih.govmdpi.comresearchgate.net | 0.2 μg/mL nih.govresearchgate.net | Urine nih.govresearchgate.net |

| HPLC-UV | Yes (e.g., N,N-dichloro-cyclohexylamine) | Requires derivatization for UV absorbance. mdpi.comnih.gov | 0.5-5 mg/kg nih.gov | Juices, Preserves nih.gov |

| LC-MS/MS | No | Highly sensitive and selective; minimal sample preparation. edu.krdnih.gov | Linearity from 10 ng/mL nih.gov | Urine nih.gov |

Radiolabeling is a critical tool in metabolic research, allowing for the precise tracing of a compound's fate within a biological system. ethz.chjnmjournal.org In cyclamate research, [14C]cyclamate, a form of cyclamate containing the radioactive isotope carbon-14, has been used extensively. researchgate.netnih.goviarc.fr By administering [14C]cyclamate to test subjects, such as rats, researchers can track the distribution and excretion of radioactivity. nih.goviarc.fr This enables the identification and quantification of metabolites in urine and feces. nih.goviarc.fr For example, studies using [14C]cyclamate in rats that were long-term cyclamate consumers confirmed the conversion to [14C]cyclohexylamine and also allowed for the screening of other potential metabolites like dicyclohexylamine. researchgate.netnih.goviarc.fr Similarly, administering [14C]cyclohexylamine to human volunteers led to the definitive identification of urinary metabolites like cyclohexanol and trans-cyclohexane-1,2-diol. nih.gov

Environmental Distribution, Fate, and Transport Mechanisms of Cyclamates

Occurrence and Distribution in Aquatic Environments

Widespread use has led to the detection of cyclamates in numerous environmental compartments, from surface and groundwaters to the atmosphere. europa.eu The cyclamate anion, which is formed from the dissociation of salts like potassium cyclamate in water, is the form typically measured in environmental samples. canada.ca

Multiple studies have confirmed the presence of cyclamates in various water sources across the globe. europa.euresearchgate.net In Canada, a 2011 study of domestic wells in Ontario's Nottawasaga River watershed detected cyclamate in groundwater at concentrations ranging from 0.09 to 4.1 µg/L, with a median value of 0.17 µg/L. canada.ca Surface water samples from Ontario's Grand River watershed between 2007 and 2009 showed a mean cyclamate concentration of 0.2 µg/L and a maximum of 0.88 µg/L. canada.casemanticscholar.org

Research in Tianjin, China, found that cyclamates were consistently present in surface waters, with concentrations ranging from 50 ng/L to 0.12 mg/L. researchgate.netnih.gov The same study noted that concentrations in tap water and groundwater were generally lower than in surface water. researchgate.netnih.gov A global review of artificial sweeteners in wastewater treatment plants (WWTPs) reported cyclamate concentrations ranging from 0.6 to 303.0 µg/L in influent and 0.1 to 81.2 µg/L in the treated effluent that is discharged into aquatic environments. nih.gov

Table 1: Reported Concentrations of Cyclamate in Various Aquatic Environments

| Location | Water Type | Concentration Range | Reference |

|---|---|---|---|

| Ontario, Canada | Groundwater | 0.09 - 4.1 µg/L | canada.ca |

| Ontario, Canada | Surface Water | Mean: 0.2 µg/L; Max: 0.88 µg/L | canada.casemanticscholar.org |

| Tianjin, China | Surface Water | 50 ng/L - 0.12 mg/L | researchgate.netnih.gov |

| Global WWTP Influent | Wastewater | 0.6 - 303.0 µg/L | nih.gov |

| Global WWTP Effluent | Wastewater Effluent | 0.1 - 81.2 µg/L | nih.gov |

Beyond surface and groundwater, cyclamates have also been identified in atmospheric samples and rainwater. europa.euresearchgate.netinfocons.org A study in Tianjin, China, detected cyclamates with high frequency in precipitation samples, where it was one of the predominant artificial sweeteners alongside acesulfame (B1210027) and saccharin (B28170). nih.gov The concentrations in these rainwater samples were found to range from 3.5 ng/L to 1.3 μg/L. nih.gov The study suggested that precipitation could be a source of cyclamate to the surface environment in the region. nih.gov

Detection in Surface Waters, Groundwaters, and Drinking Water Sources

Behavior and Removal in Wastewater Treatment Processes

Wastewater treatment plants are the primary conduits for cyclamates entering the environment. acs.org Their efficiency in removing this compound is a critical factor in determining its ultimate environmental concentration.

Conventional wastewater treatment processes have demonstrated a high capacity for removing cyclamate. A global review concluded that cyclamate and saccharin are the most readily removable artificial sweeteners, with typical removal rates exceeding 90%. nih.gov One investigation at a large water reclamation plant in China found a removal efficiency for cyclamate of 98.4%, with most of the removal occurring during secondary treatment processes. nih.gov Similarly, studies in Serbia reported high removal rates of 68.8% and 94.1% at two different WWTPs. researchgate.net The Anaerobic/Anoxic/Oxic (A²/O) process has been noted as being particularly efficient at biodegrading artificial sweeteners, including cyclamate. researchgate.netplos.org

Advanced treatment technologies can also effectively eliminate cyclamate. Bank filtration has been reported to remove over 90% of cyclamate. researchgate.net Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ and UV/Peroxydisulfate (PDS), have been shown to degrade cyclamate effectively in laboratory tests, with the UV/PDS method proving more efficient. plos.org Adsorption using magnetic resin is another potential removal method, although it is less effective for cyclamate compared to other sweeteners like saccharin and acesulfame. plos.org

Table 2: Removal Efficiency of Cyclamate in Wastewater Treatment

| Treatment Technology | Reported Removal Efficiency | Reference |

|---|---|---|

| Conventional WWTP (Global Average) | >90.0% | nih.gov |

| Secondary Treatment (China WRP) | 98.4% | nih.gov |

| Conventional WWTP (Serbia) | 68.8% - 94.1% | researchgate.net |

| Bank Filtration | >90% | researchgate.net |

| Biodegradation (A²/O Process) | High Efficiency | researchgate.netplos.org |

In contrast to more persistent sweeteners like acesulfame and sucralose, cyclamate shows low persistence in engineered biological systems. researchgate.netresearchgate.net Its tendency to degrade has led to its use as a chemical indicator for "fresh" or untreated wastewater. researchgate.net

Standardized biodegradability tests confirm these observations. A study using the OECD 301F respirometric test, which measures oxygen consumption by activated sludge, categorized sodium cyclamate as "readily biodegradable". nih.gov Another study employing a Manometric Respirometry Test (MRT) also classified cyclamate as readily biodegradable after it surpassed 60% biodegradation within a 10-day window. d-nb.info In advanced oxidation processes, the degradation of cyclamate was found to follow pseudo-first-order kinetics. plos.org

Efficiency of Conventional and Advanced Wastewater Treatment Technologies

Photodegradation and Other Environmental Transformation Pathways

While cyclamate is susceptible to biodegradation, its transformation through direct photochemical reactions in the environment is limited. Research indicates that cyclamic acid degrades very slowly when exposed to simulated solar radiation. nih.govresearchgate.net Its estimated photolytic half-life in surface waters is more than several years, and it is also resistant to the energetic UV radiation used in some water treatment disinfection processes. nih.govresearchgate.net

However, advanced photocatalytic processes can effectively degrade cyclamate. A 2023 study found that cyclamate was practically non-responsive to direct photolysis over 60 minutes. pan.pl Yet, when combined with a catalyst, degradation was rapid. The use of UV light with a titanium dioxide (TiO₂) photocatalyst resulted in the complete degradation of cyclamate within 20 minutes. pan.pl An even more efficient system coupling UV, TiO₂, and peroxymonosulfate (B1194676) (PMS) achieved complete degradation in just 10 minutes. pan.pl

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cyclamate |

| Cyclamic acid |

| Sodium cyclamate |

| Acesulfame |

| Saccharin |

| Sucralose |

| Titanium dioxide |

| Peroxymonosulfate |

| UV/H₂O₂ |

Investigation of Photolytic Degradation Processes

The stability of this compound under light is a critical factor in its environmental persistence. Research indicates that cyclamate solutions are generally stable when exposed to light. iarc.fr Studies specifically investigating its degradation under laboratory-controlled ultraviolet (UV) irradiation have found that the compound is largely resistant to direct photolysis. pan.plresearchgate.net In one such study, cyclamate was found to be practically not susceptible to degradation after 60 minutes of UV irradiation alone. pan.pl

However, the degradation of this compound can be significantly accelerated through advanced oxidation processes, such as photocatalysis. When exposed to UV light in the presence of a titanium dioxide (TiO₂) photocatalyst, the degradation of cyclamate improves markedly. pan.pl This process is further enhanced by the addition of an activating agent like peroxymonosulfate (PMS). The combination of UV, TiO₂, and PMS has been shown to result in the complete degradation of cyclamate in as little as 10 to 15 minutes. pan.plresearchgate.net

Table 1: Degradation Efficiency of this compound under Various Photocatalytic Conditions The following table summarizes experimental findings on the degradation of this compound under different light-induced processes.

| Process | Conditions | Observed Degradation | Source |

|---|---|---|---|

| Photolysis | UV Light Only | Practically no degradation within 60 minutes. | pan.plresearchgate.net |

| UV/PMS | UV Light + Peroxymonosulfate | ~37% degradation after 30 minutes. | pan.pl |

| Photocatalysis | UV Light + 2D TiO₂ | Total degradation achieved after 20 minutes. | pan.pl |

| Assisted Photocatalysis | UV Light + 2D TiO₂ + Peroxymonosulfate | Total degradation achieved within 10-15 minutes. | pan.pl |

Identification of Environmental Transformation Products

The primary and most well-documented transformation product of cyclamate is cyclohexylamine (B46788). iarc.frnih.gov This conversion is not a result of environmental photolytic processes but occurs through microbial biotransformation, notably within the gastrointestinal tract of species that consume it. iarc.frnih.gov Once formed and absorbed, cyclohexylamine can be further metabolized to products such as cyclohexanone (B45756) and cyclohexanol (B46403). iarc.frnih.gov While these are established biological transformation products, specific transformation products resulting uniquely from environmental degradation pathways like photocatalysis are not extensively detailed in the reviewed literature. The rapid and total degradation observed in assisted photocatalysis suggests the compound is likely mineralized into simpler inorganic substances. pan.pl

Cyclamates as Anthropogenic Markers in Hydrological Systems

Due to their exclusive origin from human activities, artificial sweeteners like this compound serve as effective chemical markers to track human impact on water systems. researchgate.netnih.gov

Application in Tracing Water Sources and Contamination

Cyclamate has been successfully employed as a tracer for wastewater contamination in both surface water and groundwater. researchgate.netmdpi.comacs.org Studies have shown that surface and groundwater monitoring sites impacted by sources like leaking sewer lines exhibit significantly higher concentrations of cyclamate compared to background locations where no wastewater sources are known. researchgate.net

Notably, cyclamate is often classified as a "labile marker," making it particularly useful for identifying sources of raw or untreated wastewater. mdpi.com This is because, unlike more persistent sweeteners, cyclamate is largely removed during the wastewater treatment process. mdpi.comresearchgate.net Therefore, its presence in a water body can indicate a recent and direct contamination event that has bypassed or overwhelmed treatment infrastructure. For instance, research in an urban groundwater system in Monterrey, Mexico, utilized cyclamate along with other sweeteners to trace pollution from the urban water system. mdpi.com

Assessment of Environmental Mobility and Transport

The environmental mobility of this compound is high due to its free solubility in water. iarc.fr This property allows it to be readily transported within hydrological systems. However, its transport is significantly mediated by its susceptibility to biological degradation.

In engineered environments like wastewater treatment plants (WWTPs), cyclamate demonstrates high removal rates, often exceeding 94%. researchgate.netresearchgate.net This contrasts sharply with more persistent sweeteners like acesulfame and sucralose. researchgate.net For example, influent concentrations in some German WWTPs, measured as high as 190 μg/L, are effectively reduced to very low levels in the final effluent. researchgate.netresearchgate.net This removal is primarily attributed to microbial degradation rather than sorption to sludge. researchgate.netleuphana.de

In natural environments, such as during river bank filtration (RBF) or soil aquifer treatment (SAT), this degradation continues. leuphana.de Studies have shown that any remaining traces of cyclamate in surface water are effectively removed during passage through soil and aquifers. leuphana.de This attenuation is credited to a combination of dilution and, crucially, further microbial degradation, which limits its transport over long distances in subsurface water systems. leuphana.de

Table 2: Environmental Occurrence and Removal of Cyclamate This table provides a summary of reported cyclamate concentrations and its removal efficiency in different aquatic environments.

| Environment | Finding | Implication | Source |

|---|---|---|---|

| WWTP Influent (Germany) | Concentrations up to 190 μg/L. | Represents a high initial load from urban wastewater. | researchgate.net |

| WWTP Effluent | Removal rates >94%. | Indicates effective biodegradation during conventional wastewater treatment. | researchgate.netresearchgate.net |

| Groundwater (Mexico) | Average concentration of 0.038 µg/L in impacted wells (May 2020), decreasing in subsequent sampling. | Confirms its utility as a wastewater tracer, but also its non-persistent nature. | mdpi.com |

| Soil Aquifer Treatment | Concentrations dropped below the limit of detection after infiltration. | Demonstrates effective removal through microbial degradation and dilution during subsurface transport. | leuphana.de |

Computational Chemistry and Molecular Modeling of Potassium Cyclamate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which the molecular characteristics of potassium cyclamate can be scrutinized. These computational methods provide insights into the electronic structure and energetic properties that are fundamental to its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to investigate the structural and vibrational properties of the cyclamate ion. Specifically, the hybrid B3LYP functional combined with the 6-31G* basis set has been used to optimize the theoretical structures of the cyclamate ion, as well as the zwitterionic and neutral forms of cyclamic acid, in both gas and aqueous solution phases. researchgate.netresearchgate.net These calculations are crucial for understanding the behavior of cyclamate in different environments. For instance, DFT calculations have been instrumental in assigning the vibrational modes observed in FT-Raman spectroscopy for the simultaneous determination of cyclamate and other artificial sweeteners. capes.gov.brnih.gov

Studies have utilized DFT to simulate the effects of a solvent, such as water, on the molecular structure of cyclamate by employing self-consistent reaction field (SCRF) calculations with the integral equation formalism variant (IEFPCM) model. researchgate.netcapes.gov.br This approach allows for a more realistic representation of the molecule's state in aqueous solutions. Furthermore, DFT calculations have been used to analyze the bands in vibrational spectra to confirm the existence of different forms of cyclamic acid in solution, including its dimer, which was previously suggested by conductimetric methods. researchgate.netcapes.gov.br The Scaled Quantum Mechanics Force Field (SQMFF) methodology, in conjunction with DFT, has enabled the complete assignment of vibrational spectra for all forms of cyclamic acid. researchgate.netresearchgate.net

Studies of Electrostatic Potential, Dipole Moment, and Energetic Profiles

The molecular electrostatic potential (MEP) is a key property that helps in understanding the reactive behavior of a molecule. For cyclamate, MEP calculations have been performed to predict the principal donor and acceptor sites for the formation of hydrogen bonds in aqueous solutions. researchgate.netcapes.gov.br These calculations, along with Natural Population Analysis (NPA) and Merz–Kollman (MK) charges, provide a detailed picture of the charge distribution within the molecule. researchgate.net

Analysis of Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For cyclamate, the analysis of HOMO and LUMO has been used to identify potential sites for electrophilic and nucleophilic attacks. shodor.orgjournalvantage-maitreyi.comdergipark.org.tr

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In the context of sweeteners, these molecular orbitals are analyzed to understand the electronic aspects of their interaction with taste receptors. shodor.orgjournalvantage-maitreyi.com For instance, in cyclamate, the distribution of HOMO and LUMO surfaces has been examined to correlate with the molecule's sweetness. shodor.org

| Property | Methodology | Key Findings | Reference |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP/6-31G*) | Optimized structures for cyclamate ion, zwitterionic, and neutral forms of cyclamic acid in gas and aqueous phases. | researchgate.netresearchgate.net |

| Vibrational Spectra | DFT/SQMFF | Complete assignment of vibrational spectra for all forms of cyclamic acid. | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Prediction of donor and acceptor sites for hydrogen bonding in aqueous solution. | researchgate.netcapes.gov.br |

| Solvation Energy | SCRF (IEFPCM) | Reported for cyclamate ion, zwitterionic, and neutral species of cyclamic acid. | researchgate.netcapes.gov.br |

| HOMO/LUMO Analysis | Computational Chemistry | Identified regions of electrophilic and nucleophilic character, related to reactivity and sweetness perception. | shodor.orgjournalvantage-maitreyi.com |

Theoretical Models of Sweetness Perception and Receptor Interaction

The sensation of sweetness is initiated by the interaction of a sweet-tasting molecule with specific G-protein-coupled receptors (GPCRs), namely the T1R2/T1R3 heterodimer, located on the taste buds. nih.gov Theoretical models aim to explain the structural features that enable a molecule like cyclamate to bind to these receptors and elicit a sweet taste.

AH-B-X Theory and its Application to Cyclamate

One of the foundational models for explaining sweetness is the AH-B-X theory. wikipedia.org This theory posits that a sweet molecule must possess three key features arranged in a specific triangular geometry:

An AH group, which acts as a hydrogen bond donor (e.g., an -OH or -NH group).

A B group, which is a Lewis base and acts as a hydrogen bond acceptor (e.g., an oxygen or nitrogen atom).

A hydrophobic X group, which interacts with a corresponding hydrophobic region on the receptor. nih.govwikipedia.org

The distance between the AH and B sites is considered crucial, typically falling within the range of 2.4 to 4.0 Å for a molecule to be perceived as sweet. shodor.orgresearchgate.net

In the case of cyclamate, computational studies have been conducted to identify these AH, B, and X sites. shodor.orgjournalvantage-maitreyi.com The electronic distribution model for cyclamate suggests that the left part of the molecule, containing the N-H group, constitutes the AH-B system, with the hydrogen atom being the AH site and a nearby electronegative atom serving as the B site. shodor.org The six-membered ring is identified as the hydrophobic X group. journalvantage-maitreyi.com The hydrophobicity of this X group is believed to influence the relative sweetness of the compound. journalvantage-maitreyi.com

Computational Approaches for Ligand-Receptor Binding Hypotheses

Computational methods are increasingly used to hypothesize and investigate the binding of ligands like cyclamate to the sweet taste receptor. While the crystal structure of the T1R2/T1R3 receptor has not been fully resolved, homology modeling has been used to create models of the receptor's domains, such as the Venus Flytrap Module (VFTM). tandfonline.comnih.gov

Molecular docking simulations can then be used to predict the binding pose and affinity of sweeteners within the receptor's binding sites. tandfonline.comnih.gov Studies have shown that different sweeteners can bind to various sites on the receptor. For example, while some sweeteners like aspartame (B1666099) bind to the VFTM of the T1R2 subunit, cyclamate's binding site has been located on the transmembrane domain (TMD) of the T1R3 subunit. nih.govresearchgate.net This finding is significant as it suggests that cyclamate can act as an agonist on its own and also as a positive allosteric modulator, enhancing the receptor's response to other sweeteners. nih.govresearchgate.net

Computational analyses have also explored the relationship between the binding free energy of a sweetener and its perceived sweetness intensity, revealing a significant negative correlation. tandfonline.com These computational approaches, including molecular dynamics simulations, provide a dynamic view of the ligand-receptor interactions and help to elucidate the complex mechanisms that underpin taste perception. tandfonline.com

| Theory/Approach | Description | Application to Cyclamate | Reference |

|---|---|---|---|

| AH-B-X Theory | A tripartite model requiring a hydrogen bond donor (AH), a hydrogen bond acceptor (B), and a hydrophobic group (X) in a specific spatial arrangement for sweetness. | The N-H group acts as the AH-B moiety, and the cyclohexyl ring serves as the hydrophobic X group. The model helps to rationalize its sweet taste. | shodor.orgjournalvantage-maitreyi.com |

| Ligand-Receptor Docking | Computational simulation of a ligand binding to a receptor to predict the preferred binding mode and affinity. | Predicts that cyclamate binds to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor, acting as both an agonist and a positive allosteric modulator. | nih.govresearchgate.net |

| Molecular Dynamics | Computer simulation method for analyzing the physical movements of atoms and molecules. | Provides insights into the dynamic interactions between cyclamate and the sweet taste receptor, helping to understand the mechanism of activation. | tandfonline.com |

Computational Prediction of Biological Activities and Environmental Fate

The advancement of computational chemistry and molecular modeling has provided powerful tools for predicting the behavior of chemical compounds within biological systems and the environment. These in silico methods offer a rapid and cost-effective approach to assess properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as to model environmental degradation pathways. Such computational studies are crucial in the early stages of evaluating the profile of substances like this compound. scirp.orgscirp.org

In Silico Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Computational models are instrumental in forecasting the pharmacokinetic and toxicological profiles of chemical substances. researchgate.net For intensive sweeteners, including cyclamates, various computational tools have been employed to predict their ADMET properties, offering insights into their potential biological interactions. farmaciajournal.comresearchgate.net

A significant area of in silico research involves predicting how these compounds interact with biological molecules. For instance, studies have shown that sweeteners like sodium cyclamate can bind to human serum albumin, which could influence their distribution and stability in the body. farmaciajournal.comtandfonline.com

In a 2021 computational study, several intensive sweeteners, including this compound, were evaluated using a suite of predictive software. farmaciajournal.comresearchgate.net Tools such as admetSAR2.0, which has a predictive accuracy ranging from 72.3% to 90.7%, were used to generate probabilities for various ADMET-related endpoints. farmaciajournal.com Other platforms like Toxtree3.1, which applies a decision tree approach, and PASS (Prediction of Activity Spectra for Substances) Online, with a mean prediction accuracy of about 95%, were also utilized to build a comprehensive toxicological profile. farmaciajournal.com

The collective findings from these computational assessments predicted several potential biological and toxicological endpoints for the cyclamate class of compounds.

Detailed Research Findings:

The computational analysis of cyclamates yielded predictions across several key ADMET parameters. The predictions, derived from various validated models, help to construct a theoretical profile of the compound's behavior in vivo.

Absorption and Distribution: Models predict the likelihood of a compound's absorption through the human intestine and its ability to cross the blood-brain barrier. Studies have indicated that cyclamates, along with other sweeteners, have a binding affinity for human serum albumin. farmaciajournal.com

Metabolism: Predictions focus on the compound's susceptibility to metabolism by key enzyme systems, such as the Cytochrome P450 (CYP) family.

Toxicity: A range of toxicological endpoints are assessed computationally. For cyclamates, models predicted potential for eye and skin irritation. farmaciajournal.comresearchgate.net The Toxtree3.1 tool, for example, is specifically used to estimate skin and eye irritancy and corrosivity (B1173158) through structural rules and physicochemical property limits. farmaciajournal.com

The table below summarizes the key in silico predictions for cyclamates based on the comprehensive 2021 study.

| ADMET Parameter | Predicted Outcome for Cyclamates | Computational Tool(s) Used | Significance |

| Toxicity | Potential for eye and skin injuries. farmaciajournal.comresearchgate.net | Toxtree3.1, PASS Online farmaciajournal.com | Predicts potential for local irritation upon contact. |

| Distribution | Demonstrated binding affinity to human serum albumin. farmaciajournal.com | Not specified in snippet | Affects transport and availability in the bloodstream. |

Modeling of Environmental Degradation Pathways and Reactivity

Computational modeling is also applied to understand the environmental fate of chemical compounds. This includes predicting their persistence, degradation pathways, and reactivity under various environmental conditions. Artificial sweeteners, including cyclamates, can enter the environment through various pathways, such as from the effluents of wastewater treatment plants (WWTPs) and the use of sewage sludge in agriculture. nih.gov

Detailed Research Findings:

Studies have modeled and experimentally measured the degradation and reactivity of cyclamate in different environmental compartments.

Biodegradation: In soil incubation experiments, cyclamate was found to be biodegradable, with reported half-lives ranging from 0.4 to 6 days. nih.govacs.org During conventional biological wastewater treatment processes, cyclamate is often effectively removed, with biodegradation rates exceeding 90%. chromatographyonline.com This suggests a low potential for persistence in biologically active environments like soil and activated sludge.

Photochemical Reactivity: The degradation of sweeteners due to light (photodegradation) has also been investigated. A study on the photochemical reactivity of cyclamic acid in aqueous solutions found that it degrades very slowly when exposed to simulated solar radiation. researchgate.net The photolytic half-life for cyclamic acid in surface waters was estimated to be more than several years, indicating high persistence in the absence of microbial degradation. researchgate.net Even under energetic ultraviolet (UV) radiation, which is sometimes used in water treatment, cyclamic acid's degradation was slow. researchgate.net

The following table provides an overview of the findings related to the environmental degradation and reactivity of cyclamate.

| Environmental Process | Finding | Environmental Compartment | Reference |

| Biodegradation | Half-life of 0.4–6 days. nih.govacs.org | Soil | acs.org, nih.gov |

| Biodegradation | >90% removal. chromatographyonline.com | Wastewater Treatment Plants | chromatographyonline.com |

| Photodegradation | Photolytic half-life of more than several years. researchgate.net | Surface Waters (under solar radiation) | researchgate.net |

| Photochemical Reactivity | Degrades very slowly. researchgate.net | Aqueous Solutions (under UV radiation) | researchgate.net |

Crystallographic and Supramolecular Structural Analysis of Cyclamate Compounds

Crystal Structure Determination of Cyclamic Acid and its Salts

The crystal structures of cyclamic acid and a series of its salts, including sodium cyclamate, potassium cyclamate, ammonium (B1175870) cyclamate, and rubidium cyclamate, have been determined through single-crystal X-ray diffraction. researchgate.netnih.gov This research reveals key details about their molecular conformation and how they assemble in the solid state.

In its crystalline form, cyclamic acid does not exist as a neutral molecule but rather as a zwitterion. researchgate.netnih.gov A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. researchgate.net For cyclamic acid, this means the acidic proton from the sulfamic acid group (-SO₃H) is transferred to the amine group (-NH-), resulting in a sulfonate group (-SO₃⁻) and a protonated amine group (-NH₂⁺-). researchgate.netresearchgate.net This zwitterionic nature is a crucial feature of its solid-state structure. researchgate.net The existence of the zwitterionic form of cyclamic acid is supported by various analytical techniques. researchgate.net

A significant finding from crystallographic studies is that the potassium, sodium, ammonium, and rubidium salts of cyclamate are isostructural. researchgate.netnih.gov This means they share the same crystal structure and arrangement of atoms, despite having different cations. researchgate.net In this series, the cyclamate anion acts as a consistent building block, while the different cations occupy equivalent positions within the crystal lattice. This isostructural relationship highlights a predictable pattern in the crystal engineering of these specific cyclamate salts. researchgate.net

| Compound | Molecular Form in Crystal | Primary Supramolecular Assembly |

|---|---|---|

| Cyclamic Acid | Zwitterionic | Two-dimensional sheets |

| This compound | Ionic (K⁺ and Cyclamate⁻) | Linear chains forming 2D layers |

| Sodium Cyclamate | Ionic (Na⁺ and Cyclamate⁻) | Linear chains forming 2D layers |

| Ammonium Cyclamate | Ionic (NH₄⁺ and Cyclamate⁻) | Linear chains forming 2D layers |

| Rubidium Cyclamate | Ionic (Rb⁺ and Cyclamate⁻) | Linear chains forming 2D layers |

Analysis of Zwitterionic Forms in Crystalline States

Hydrogen Bonding Networks and Supramolecular Assembly

A dominant interaction in the crystal packing of cyclamates is the hydrogen bond between the nitrogen-hydrogen (N-H) group of one molecule and an oxygen (O) atom of another. researchgate.net In the zwitterionic crystals of cyclamic acid, these N-H···O hydrogen bonds are the primary force connecting the individual zwitterions. researchgate.netresearchgate.net Similarly, in the alkali metal salts like this compound, the cyclamate anions are linked to each other via these same types of hydrogen bonds. nih.gov

The specific network of hydrogen bonds determines the dimensionality of the resulting structure. In crystalline cyclamic acid, the N-H···O hydrogen bonds connect the zwitterions to form extensive two-dimensional sheets. researchgate.netnih.govresearchgate.net

In the isostructural series of potassium, sodium, ammonium, and rubidium cyclamates, the cyclamate anions are first linked by hydrogen bonds to form one-dimensional linear chains. researchgate.netnih.gov These chains are then further organized into a higher-order structure. When the ionic interactions with the alkali metal or ammonium cations are considered, these linear chains are connected into two-dimensional layers, which possess a hydrophobic surface. researchgate.netnih.gov

Role of N-H...O Hydrogen Bonds in Crystal Packing

Impact of Cationic Counterions on Cyclamate Crystal Engineering

The identity of the cationic counterion can have a profound impact on the resulting crystal structure, a key principle in crystal engineering. This is clearly demonstrated by comparing the structures of alkali metal cyclamates with salts containing larger, bulkier cations. researchgate.netnih.gov

While the smaller Na⁺, K⁺, NH₄⁺, and Rb⁺ cations all result in the same isostructural arrangement of linear chains and layers, a large, non-coordinating cation like tetra(n-propyl)ammonium leads to a completely different supramolecular assembly. researchgate.net The steric bulk of the tetra(n-propyl)ammonium cation appears to prevent the formation of the extended hydrogen-bonded chains observed in the alkali metal salts. researchgate.netnih.gov Instead, it promotes the formation of a discrete, centrosymmetric "head-to-head" dimer of cyclamate anions. nih.gov This illustrates how the size and coordinating ability of the cation can be used to direct the supramolecular architecture of cyclamate compounds from extended layers to discrete dimers. researchgate.net

Influence of Cation Size and Coordination on Molecular Arrangement

The crystalline architecture of cyclamate salts is significantly directed by the nature of the cation present. In the case of this compound, the cation's size and coordination preferences are pivotal in dictating the supramolecular assembly. Research has revealed that this compound is part of an isostructural series that also includes the sodium, ammonium, and rubidium salts. nih.govresearchgate.net This isostructurality indicates that these cations, despite their differences in size, induce a similar packing arrangement for the cyclamate anions. nih.gov

In the crystal structure of this compound, the primary organizing motif involves the cyclamate anions themselves. They are linked together through hydrogen bonds of the N-H···O type, forming extended linear chains. nih.govresearchgate.net The role of the potassium cation is to mediate the interaction between these chains. nih.gov Through coordination with the oxygen atoms of the sulfamate (B1201201) group, the K⁺ ions link the parallel polyanionic chains, resulting in the formation of two-dimensional layers. nih.govresearchgate.net These layers are arranged in such a way that they present a hydrophobic surface, composed of the cyclohexyl rings of the cyclamate moieties. nih.govresearchgate.net This layered structure, with alternating hydrophilic (ionic) and hydrophobic regions, is a direct consequence of the interplay between the hydrogen-bonding capabilities of the cyclamate anion and the coordinative role of the potassium cation.

| Structural Feature | Description | Reference |

| Compound Series | This compound is isostructural with sodium, ammonium, and rubidium cyclamates. | nih.gov, researchgate.net |

| Anion Arrangement | Cyclamate moieties are linked via N-H···O hydrogen bonds to form linear chains. | nih.gov, researchgate.net |

| Cation Role | K⁺ cations link the linear anion chains together. | researchgate.net, nih.gov |

| Overall Structure | Connectivity through cations results in two-dimensional layers with hydrophobic surfaces. | researchgate.net, nih.gov |

Case Studies of Large Non-Coordinating Cations (e.g., Tetra-n-propylammonium Cyclamate) and Dimeric Structures

The structural motif observed in this compound is dramatically altered when a large, non-coordinating cation is introduced, such as the tetra-n-propylammonium ion. nih.govresearchgate.net In the crystal structure of tetra-n-propylammonium cyclamate, the bulky and sterically demanding nature of the cation prevents the formation of the extended hydrogen-bonded linear chains that characterize the structures of cyclamates with smaller cations like potassium. nih.govresearchgate.netsemanticscholar.org

The presence of the large cation disrupts the chain-forming hydrogen bond pattern. Instead of an extended polymeric chain, the cyclamate anions arrange themselves into discrete dimeric units. nih.govresearchgate.net These dimers are formed through a centrosymmetric, head-to-head arrangement where two cyclamate anions are linked by hydrogen bonds. researchgate.netsemanticscholar.org This arrangement is facilitated because the large cation effectively isolates the anions from forming longer chains, promoting the formation of these discrete pairs. researchgate.net The resulting crystal packing consists of these anionic dimers and the tetra-n-propylammonium cations. researchgate.net This case study highlights the critical role of cation size and its ability to coordinate or sterically hinder interactions in determining the final supramolecular architecture, shifting the structure from an extended polymeric chain to a discrete dimeric assembly. nih.govresearchgate.net

| Structural Feature | Description | Reference |

| Cation Type | Tetra-n-propylammonium is a large, non-coordinating cation. | researchgate.net, nih.gov |

| Anion Arrangement | The formation of extended linear chains via hydrogen bonds is prevented. | researchgate.net, nih.gov |

| Resulting Structure | Cyclamate anions form a centrosymmetric, head-to-head discrete dimeric arrangement. | researchgate.net, semanticscholar.org |

| Driving Force | The large cation sterically hinders chain formation, facilitating the dimeric structure. | researchgate.net |

Historical and Scientific Context in Regulatory Science Pertaining to Cyclamates

Evolution of Regulatory Scientific Methodologies and Standards

The story of cyclamate regulation is a key chapter in the development of modern food additive oversight, particularly in the United States. It prompted significant shifts in scientific and regulatory thinking.

Criteria for "Generally Recognized As Safe" (GRAS) Classification

Initially, cyclamates benefited from the "Generally Recognized As Safe" (GRAS) designation established by the U.S. Food and Drug Administration (FDA) in 1958. wikipedia.orgatamanchemicals.com This classification was created under the 1958 Food Additives Amendment to the Federal Food, Drug, and Cosmetic Act. fda.govfda.gov The GRAS provision allowed substances that had a history of common use in food before 1958, or were otherwise recognized as safe by qualified experts, to be used without undergoing the rigorous pre-market approval process required for new food additives. theregreview.orgfda.gov

The criteria for GRAS status rely on the consensus of scientific experts that a substance is safe for its intended use, based on either a history of use or on published scientific evidence. nih.gov For a time, cyclamates were included on the FDA's GRAS list. atamanchemicals.comfda.gov However, the emergence of safety questions in the late 1960s led to a pivotal moment. fda.govpurityplusgases.com In 1969, the FDA removed cyclamate salts from the GRAS list, an action that highlighted the agency's authority to re-evaluate substances in light of new scientific information. atamanchemicals.comfda.govebsco.com This event triggered a directive from then-President Richard Nixon for the FDA to conduct a comprehensive review of all substances on the GRAS list, fundamentally altering the landscape of food additive regulation. fda.govfda.govpurityplusgases.com

Scientific Scrutiny and Review Processes for Food Additive Petitions

For substances not considered GRAS, the 1958 amendment established a formal food additive petition process, placing the burden of proof for safety on the manufacturer. fda.govnih.gov This process requires a company to submit a petition to the FDA containing data that demonstrates the substance is safe for its intended use. theregreview.orgfda.govobjectiveintent.blog The FDA then evaluates the petition, considering the substance's composition, intended use, consumption levels, and extensive safety data to establish with "reasonable certainty" that no harm will result from its use. fda.govyoutube.com If approved, the FDA issues a regulation specifying the conditions under which the additive can be used. objectiveintent.blog

Following the ban on cyclamates, the manufacturer, Abbott Laboratories, filed a food additive petition in 1973 to seek re-approval. wikipedia.org This petition, and a subsequent one filed in 1982 in conjunction with the Calorie Control Council, underwent extensive review. wikipedia.org The process involved scrutiny by various scientific bodies, including the FDA's own Cancer Assessment Committee, which in 1984 concluded that the available evidence did not implicate cyclamate as a carcinogen. cyclamate.orgcaloriecontrol.org This ongoing review process, which involves continuous monitoring of scientific literature and data, demonstrates the stringent and evolving nature of food additive safety assessments. fda.gov

Scientific Interpretations and Debates in Regulatory Decisions

The regulatory status of cyclamates has been a focal point for intense scientific debate, particularly concerning the methods used to assess risk and the interpretation of data from animal studies.

Controversies Surrounding Animal Study Design and Extrapolation in Regulatory Science

The 1969 ban on cyclamates in the U.S. was precipitated by a single study that found bladder tumors in rats fed a high-dose mixture of cyclamate and saccharin (B28170). cyclamate.orgcaloriecontrol.orgchula.ac.th This study, however, became a subject of significant controversy. cyclamate.orgcaloriecontrol.org The doses administered to the rats were exceptionally high, equivalent to a human consuming hundreds of diet sodas per day. ebsco.com Scientists, including the study's own director, later criticized the study's design and its relevance to human consumption levels. cyclamate.orgcaloriecontrol.org

A central issue is the extrapolation of findings from high-dose animal studies to low-dose human exposure. researchgate.netnih.gov Extrapolation is a necessary but complex tool in toxicology, as it is not feasible to test substances on humans at the low levels they would typically consume over a lifetime. researchgate.net However, the scientific community has debated the validity of directly applying results from rodents to humans, especially when the biological mechanisms of tumor formation might be species-specific. wellbeingintlstudiesrepository.organdrewknight.info For instance, some researchers noted that bladder parasites in the test rats could have influenced the outcome of the initial cyclamate study. ebsco.com The challenges associated with interspecies extrapolation, differences in metabolism, and the use of doses that can overwhelm an animal's normal physiological defenses remain active areas of discussion in regulatory science. nih.govwellbeingintlstudiesrepository.organdrewknight.info

Role of Expert Panels and National Scientific Institutions in Safety Assessments

In the face of scientific uncertainty, regulatory agencies often rely on independent expert panels and national scientific institutions to review evidence and provide guidance. In the case of cyclamates, the National Academy of Sciences (NAS) played a crucial role. Following the initial ban, the NAS was tasked with reviewing the available data. ebsco.comebsco.com In a 1985 report, the NAS committee concluded that the totality of evidence did not indicate that cyclamate or its primary metabolite, cyclohexylamine (B46788), was carcinogenic on its own. caloriecontrol.orgebsco.com However, they also noted "suggestive evidence" that it might act as a tumor promoter or co-carcinogen, leaving its safety in dispute and preventing its re-approval in the U.S. ebsco.com

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Scientific Committee for Food (SCF) of the European Union have also extensively evaluated cyclamates. cyclamate.orgoup.com These bodies have repeatedly reviewed the scientific literature and concluded that cyclamate is safe for human use within an established Acceptable Daily Intake (ADI). cyclamate.orgsweeteners.org JECFA, after reviews in 1977, 1980, and 1982, established an ADI of 0-11 mg/kg of body weight. sweeteners.orgvkm.no The European SCF initially set a temporary ADI and later, in 2000, established a full ADI of 7 mg/kg of body weight based on new data. sweeteners.orgvkm.no The assessments by these international expert panels are critical in shaping regulatory decisions worldwide. sweeteners.org

Q & A

Q. What are the primary metabolic pathways of potassium cyclamate in humans, and how do inter-individual variations impact toxicity assessments?